molecular formula C31H49NO2 B14386098 4,4'-(Propylazanediyl)bis(2,6-di-tert-butylphenol) CAS No. 89635-36-9

4,4'-(Propylazanediyl)bis(2,6-di-tert-butylphenol)

Cat. No.: B14386098
CAS No.: 89635-36-9
M. Wt: 467.7 g/mol
InChI Key: CITBNZPIEWRHQB-UHFFFAOYSA-N
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Description

4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol): is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . Its structure consists of two 2,6-di-tert-butylphenol units linked by a propylazanediyl group, which provides it with unique antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a propylamine derivative under specific conditions. One common method involves the use of a heterogeneous catalytic system, which provides high catalytic activity and ensures the purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and controlled reaction environments to ensure high yield and purity. The process may include steps such as differential scanning calorimetry and Wallace plasticity measurements to monitor the antioxidant performance of the product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or peroxides, and the reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized phenolic compounds, while substitution reactions can produce a variety of substituted phenols .

Mechanism of Action

The mechanism of action of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) involves its antioxidant properties. The compound reacts with free radicals, neutralizing them and preventing oxidative damage to polymers and biological molecules. This reaction typically involves the donation of hydrogen atoms from the phenolic groups, which stabilizes the free radicals and terminates the chain reaction of oxidation .

Comparison with Similar Compounds

Uniqueness: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) is unique due to its specific structure, which provides enhanced stability and antioxidant performance compared to other phenolic antioxidants.

Properties

CAS No.

89635-36-9

Molecular Formula

C31H49NO2

Molecular Weight

467.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxy-N-propylanilino)phenol

InChI

InChI=1S/C31H49NO2/c1-14-15-32(20-16-22(28(2,3)4)26(33)23(17-20)29(5,6)7)21-18-24(30(8,9)10)27(34)25(19-21)31(11,12)13/h16-19,33-34H,14-15H2,1-13H3

InChI Key

CITBNZPIEWRHQB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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